N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a structurally complex sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and aromatic substituents. The molecule integrates a sulfonamide group attached to a 3-chloro-4-methoxyphenyl moiety, while the 1,2,4-oxadiazole is linked to a 3,4-dimethylphenyl group. The chloro and methoxy substituents likely modulate lipophilicity and electronic properties, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-13-5-6-15(11-14(13)2)21-24-22(30-25-21)20-19(9-10-31-20)32(27,28)26(3)16-7-8-18(29-4)17(23)12-16/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDIWWDALTYHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with sulfonyl chlorides in the presence of a base.
Substitution reactions: The final compound is obtained by introducing the chloro and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of sulfonamides exhibit cytotoxic effects on various cancer cell lines. For instance, a study found that sulfonamide derivatives showed selective toxicity against human cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance biological activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that certain sulfonamide derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, a pathway crucial for bacterial growth and survival .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that specific oxadiazole derivatives can protect neuronal cells from oxidative stress-induced damage. These findings suggest that the compound may be beneficial in treating neurodegenerative diseases .
Agricultural Science Applications
Pesticidal Activity
In agricultural settings, the compound's derivatives have been explored for their pesticidal properties. Studies have shown that certain formulations exhibit effective insecticidal activity against pests such as aphids and beetles. The mode of action typically involves disruption of the insect's nervous system .
Herbicidal Properties
Additionally, research into herbicidal applications has revealed that some sulfonamide-based compounds can inhibit weed growth effectively. These compounds work by interfering with specific metabolic pathways in plants, leading to reduced growth and eventual death of target weeds .
Material Science Applications
Polymer Chemistry
In material science, N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide has been investigated for its role in polymer synthesis. The compound can be utilized as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength .
Nanomaterials Development
The incorporation of this compound into nanomaterials has shown promise in improving the functionality of nanocomposites. Studies have indicated that the addition of sulfonamide derivatives can enhance the electrical conductivity and thermal properties of nanomaterials used in electronics and energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with various biological receptors. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 1,2,4-oxadiazole ring (vs. 1,2,4-triazole in analogs) offers greater metabolic stability due to reduced susceptibility to enzymatic oxidation .
- Substituents such as 3,4-dimethylphenyl (target) vs. pyridinyl or fluorophenyl (analogs) alter electronic and steric profiles, impacting solubility and binding affinity .
Substituent-Driven Pharmacological Implications
- 3,4-Dimethylphenyl vs. Pyridinyl : The dimethylphenyl group in the target compound increases steric bulk compared to pyridinyl analogs, possibly affecting interactions with hydrophobic binding pockets .
- N-Methylation (Target): The N-methyl group on the sulfonamide may reduce toxicity by blocking metabolic oxidation at this site, a feature absent in non-methylated analogs .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Molecular Formula and Properties
- Molecular Formula : C22H24ClN3O3S
- Molecular Weight : 445.96 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those similar to our compound. These compounds exhibit a wide range of biological activities due to their ability to interact with various cellular targets:
- Mechanisms of Action :
- Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Kinases and Growth Factors : The compound may also affect signaling pathways by targeting growth factors and kinases that are crucial for tumor growth .
Antimicrobial Activity
The compound's oxadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of oxadiazole have shown activity against various bacterial strains. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound's structure suggests it could possess additional activities:
- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : The presence of methoxy groups in the structure may provide antioxidant benefits, contributing to cellular protection against oxidative stress .
Study 1: Anticancer Efficacy
In a study examining the efficacy of oxadiazole derivatives, a series of compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications to the oxadiazole core significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 10 | PC3 |
| Target Compound | 5 | MCF-7 |
Study 2: Antimicrobial Activity
A comparative study on the antimicrobial activity of various oxadiazole compounds demonstrated that those with a similar structure to our target compound exhibited significant inhibition zones against Candida albicans and Staphylococcus aureus when tested using disk diffusion methods .
| Compound | Inhibition Zone (mm) | Microorganism |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 15 | Candida albicans |
| Target Compound | 25 | Staphylococcus aureus |
Q & A
Q. What are the key synthetic routes for constructing the thiophene-sulfonamide-oxadiazole scaffold in this compound?
The synthesis involves multi-step reactions:
- Thiophene sulfonamide core : Prepared via sulfonation of thiophene derivatives using chlorosulfonic acid, followed by amidation with 3-chloro-4-methoxyaniline under basic conditions (e.g., NaH or EtN) .
- Oxadiazole ring formation : Cyclization of thioamide intermediates with hydroxylamine derivatives under reflux in ethanol or DMF. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the oxadiazole to the 3,4-dimethylphenyl group .
- N-Methylation : Achieved using methyl iodide in the presence of a base like KCO .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values with structurally similar sulfonamides .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole ring formation step?
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 12 hours reflux) .
- Catalyst screening : Test Pd(OAc)/XPhos systems for coupling efficiency in anhydrous toluene .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the oxadiazole intermediate .
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma stability (e.g., LC-MS/MS) to identify metabolic degradation (e.g., demethylation of the methoxy group) .
- Solubility enhancement : Formulate the compound with cyclodextrins or PEG-based carriers to improve bioavailability .
- Target validation : Use CRISPR-Cas9 knockout models to confirm on-target effects .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors from similar sulfonamides .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to identify key binding residues .
Q. How can crystallographic disorder in the 3,4-dimethylphenyl group be resolved?
- Low-temperature data collection : Acquire data at 100 K to reduce thermal motion artifacts .
- TWINLAW analysis : Apply twin refinement in SHELXL for overlapping electron density regions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to validate packing motifs .
Methodological Considerations
Q. How to analyze competing reaction pathways during sulfonamide formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
